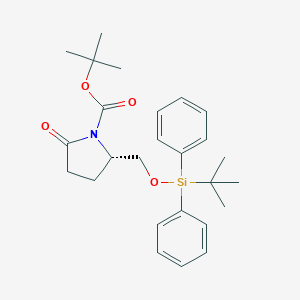

(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate

Descripción general

Descripción

(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate (CAS: 138871-56-4) is a pyrrolidine derivative with a molecular formula of C₂₆H₃₅NO₄Si and a molecular weight of 453.6 g/mol . Its structure features a 5-oxopyrrolidine core, a tert-butyloxycarbonyl (Boc) protecting group, and a tert-butyldiphenylsilyl (TBDPS) ether substituent. The TBDPS group enhances lipophilicity, improving membrane permeability and metabolic stability, while the Boc group facilitates selective deprotection during synthesis .

Actividad Biológica

(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate, with the CAS number 138871-56-4, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential applications in drug development.

The compound features a pyrrolidine structure that is often associated with various biological activities. The presence of the tert-butyldiphenylsilyl group enhances its lipophilicity, which can influence its interaction with biological membranes and target sites.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolidine have shown to inhibit cell proliferation in human carcinoma cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

A study on related compounds suggests that the incorporation of silyl groups can enhance the efficacy of anticancer agents by improving their stability and bioavailability .

2. Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Silyl ethers are known to participate in various enzymatic reactions, and the lipophilicity provided by the tert-butyldiphenylsilyl group may facilitate selective binding to active sites of enzymes involved in metabolic pathways .

3. Neuroprotective Effects

Preliminary studies have indicated that similar compounds may offer neuroprotective benefits. The ability to cross the blood-brain barrier due to enhanced lipophilicity allows these compounds to potentially mitigate neurodegenerative processes .

The synthesis of this compound typically involves multi-step organic reactions including esterification and protection-deprotection strategies. The tert-butyldiphenylsilyl group serves as a protecting group, which can be selectively removed under mild conditions, facilitating further functionalization of the molecule .

Case Study 1: Anticancer Activity

In a study published in Trans Tech Publications, researchers synthesized a series of pyrrolidine derivatives and tested their cytotoxicity against several human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound displayed IC50 values in the micromolar range, demonstrating significant anticancer activity .

Case Study 2: Enzyme Interaction

A comparative analysis of silyl ether derivatives showed that those with bulky substituents like tert-butyldiphenylsilyl exhibited enhanced inhibition of specific enzymes involved in lipid metabolism. This was attributed to increased hydrophobic interactions with enzyme active sites .

Aplicaciones Científicas De Investigación

The compound exhibits several promising biological activities, making it a valuable candidate in pharmaceutical research.

1. Anticancer Properties

Research indicates that compounds with similar structures to (S)-tert-butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolidine have demonstrated the ability to inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

A study published in Trans Tech Publications synthesized a series of pyrrolidine derivatives and tested their cytotoxicity against several human cancer cell lines. Results indicated that compounds with structural motifs similar to this compound displayed IC50 values in the micromolar range, demonstrating significant anticancer activity .

2. Enzyme Inhibition

The structural characteristics of this compound suggest potential as an enzyme inhibitor. Silyl ethers are known to participate in various enzymatic reactions, and the lipophilicity provided by the tert-butyldiphenylsilyl group may facilitate selective binding to active sites of enzymes involved in metabolic pathways .

Case Study: Enzyme Interaction

A comparative analysis of silyl ether derivatives found that those with bulky substituents like tert-butyldiphenylsilyl exhibited enhanced inhibition of specific enzymes involved in lipid metabolism. This was attributed to increased hydrophobic interactions with enzyme active sites .

3. Neuroprotective Effects

Preliminary studies suggest that compounds similar to this compound may offer neuroprotective benefits. The enhanced lipophilicity allows these compounds to cross the blood-brain barrier, potentially mitigating neurodegenerative processes .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions including esterification and protection-deprotection strategies. The tert-butyldiphenylsilyl group serves as a protecting group that can be selectively removed under mild conditions, facilitating further functionalization of the molecule .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how is reaction progress monitored?

- Methodology : The compound is typically synthesized via multi-step reactions involving silyl ether protection, coupling, and oxidation. For example, a palladium-catalyzed Sonogashira coupling (e.g., using Pd(PPh₃)₄/CuI) under inert atmosphere (Ar) is employed to introduce alkyne groups . Reaction monitoring uses LC-MS to track consumption of starting materials (e.g., disappearance of carboxylate intermediates at ~3.22 mmol scale) and TLC for rapid assessment. Post-reaction, mixtures are washed with acidic/basic solutions (0.1 M HCl, NaHCO₃) to remove byproducts, followed by flash chromatography (e.g., 25 g silica column, 0–100% EtOAc/hexane gradient) for purification .

Q. Which purification techniques are effective for isolating the compound, particularly with silyl ether byproducts?

- Methodology : Silyl ether byproducts (e.g., tert-butyldiphenylsilyl derivatives) are removed via gradient flash chromatography (hexane/EtOAc, 8:2 to 3:7) . For polar impurities, aqueous workup (brine/EtOAc partitioning) is critical. Final isolation often requires crystallization (e.g., from CH₂Cl₂/hexane) or repeated column runs, achieving >75% purity in optimized cases .

Advanced Research Questions

Q. How can researchers optimize catalytic coupling reactions (e.g., Sonogashira) to improve yield and stereoselectivity?

- Methodology :

- Catalyst Loading : Use Pd(PPh₃)₄ (0.15 equiv) with CuI (0.3 equiv) to enhance cross-coupling efficiency .

- Temperature Control : Reactions at 70°C for 18 hours in sealed flasks improve conversion while minimizing side reactions .

- Solvent Choice : Dry DMF/Et₃N mixtures (3:1 v/v) stabilize reactive intermediates and prevent hydrolysis .

- Stereochemical Control : Chiral auxiliaries (e.g., tert-butyl carbamate groups) and low-temperature quenching (−78°C with oxalyl chloride/DMSO) preserve configuration during oxidation steps .

Q. What strategies resolve contradictions between expected and observed NMR/HRMS data during structural confirmation?

- Troubleshooting Steps :

- NMR Artifacts : Use deuterated solvents (CDCl₃) to avoid splitting from protonated impurities. For complex splitting (e.g., δ 7.70–7.64 ppm multiplet in aromatic regions), compare with simulated spectra from computational tools (e.g., ACD/Labs) .

- HRMS Discrepancies : Calibrate instruments with internal standards (e.g., NaTFA). For [M+H]+ peaks, ensure ionization parameters (ESI voltage, desolvation gas flow) match literature protocols (e.g., 640.34597 observed vs. 640.34528 calculated) .

- Stereochemical Ambiguity : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation ([α]²⁰D +12.3° in CHCl₃) .

Q. How to address low yields during hydrogenation steps (e.g., Pd/C-mediated reductions)?

- Optimization :

- Catalyst Activation : Pre-reduce Pd/C under H₂ flow for 30 minutes to remove surface oxides .

- Solvent Selection : EtOH > THF for hydrogenation due to better H₂ solubility.

- Byproduct Mitigation : Quench excess borane (e.g., BH₃·SMe₂) with H₂O/NaHCO₃ post-reduction to prevent over-reduction .

Q. Data Contradiction Analysis

Q. Conflicting melting points or spectral data across literature: How to validate purity?

- Validation Protocol :

- DSC/TGA : Measure melting behavior (e.g., 114–116°C ) to detect polymorphic forms or solvates.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., δ 3.67 ppm t for –CH₂OH vs. δ 3.51 ppm d for pyrrolidine protons) .

- Elemental Analysis : Confirm C/H/N ratios (e.g., C39H50NO5Si requires C 73.30%, H 7.87%) to rule out hydrate formation .

Q. Methodological Tables

| Reaction Step | Key Conditions | Yield | Reference |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄ (0.15 equiv), CuI (0.3 equiv), 70°C | 75% | |

| Hydrogenation (Pd/C) | H₂, EtOH, 18 h | 99% | |

| Silyl Ether Deprotection | TBAF/THF, 0°C to RT | 85% |

Comparación Con Compuestos Similares

Key Properties:

- Purity : Typically ≥95%

- Biological Activity : Demonstrated anticancer activity (IC₅₀ in micromolar range) via apoptosis induction and cell cycle arrest in human cancer cell lines .

- Applications : Used in medicinal chemistry for drug development, particularly in oncology and enzyme inhibition studies.

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs.

Table 1: Structural and Functional Comparison

Structural Modifications and Their Implications

TBDPS Ether vs. Methoxy () and formyl () groups are smaller, increasing reactivity for downstream modifications (e.g., alkylation or cross-coupling reactions) but reducing stability .

Thiazolidine and Spiro Systems :

- Compounds like tert-Butyl (2R,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate () incorporate heterocyclic thiazolidine moieties, enabling hydrogen bonding and enzyme inhibition .

- Spiro-pyrrolidine-oxindoles () exhibit rigid 3D structures, improving selectivity for biological targets but complicating synthesis .

Pyridine and Boronate Derivatives :

- Pyridine-containing analogs (e.g., tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate , ) leverage aromatic interactions for receptor binding .

- Boronate esters (e.g., tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate , ) enable Suzuki-Miyaura cross-coupling for modular drug design .

Métodos De Preparación

Core Pyrrolidine Framework Construction

The synthesis typically begins with a chiral pyrrolidine scaffold. A common precursor is (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate , which undergoes sequential protection:

Boc Protection of the Amine

The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF), yielding tert-butyl (2S,4R)-4-hydroxypyrrolidine-1-carboxylate with >95% yield .

Silyl Ether Formation

The C4 hydroxyl group is silylated using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole or triethylamine. For example:

-

Reagents : TBDPSCl (1.2 eq), imidazole (2.5 eq), DMF, 0°C → rt, 12 h .

-

Yield : 88–92% for tert-butyl (2S,4R)-4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1-carboxylate .

Oxidation to 5-Oxopyrrolidine

The 5-oxo group is introduced via controlled oxidation:

Ruthenium-Catalyzed Oxidation

A mixture of NaIO₄ (3 eq) and RuO₂·H₂O (0.1 eq) in EtOAc/H₂O oxidizes the pyrrolidine to the ketone :

-

Conditions : 6 h at rt, monitored by TLC.

-

Yield : 78% for tert-butyl (2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-5-oxopyrrolidine-1-carboxylate .

Alternative Oxidants

Stereoselective Functionalization of C2

Grignard Addition

The 5-oxo group enables nucleophilic addition. For example, octylphenylmagnesium bromide adds to the Weinreb amide derivative:

-

Step 1 : Convert the ester to a Weinreb amide using N,O-dimethylhydroxylamine HCl and AlMe₃ .

-

Step 2 : Add Grignard reagent (3 eq) at −40°C, yielding the ketone intermediate .

Hydrogenation

Unsaturated intermediates (e.g., propargyl alcohols) are hydrogenated using Pd/C (10%) under H₂:

Deprotection and Final Steps

TBDPS Removal

The silyl ether is cleaved using TBAF (tetra-n-butylammonium fluoride) in THF:

Boc Deprotection

Treatment with HCl/dioxane (4 M) removes the Boc group:

Key Data Tables

Table 1. Comparison of Oxidation Methods

| Method | Oxidant | Catalyst | Yield (%) | Cost (Relative) |

|---|---|---|---|---|

| RuO₂/NaIO₄ | NaIO₄ | RuO₂·H₂O | 78 | Low |

| Dess-Martin | Dess-Martin | None | 75 | High |

Table 2. Grignard Additions to 5-Oxopyrrolidine

Challenges and Optimizations

-

Epimerization Risk : The C2 position is prone to epimerization in protic solvents. Stabilization via low-temperature reactions (−40°C) and non-polar solvents (THF, Et₂O) mitigates this .

-

Scale-Up : Pd/C-catalyzed hydrogenations are preferred for scalability over pyrophoric reagents (e.g., BH₃·SMe₂) .

Propiedades

IUPAC Name |

tert-butyl (2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20H,17-19H2,1-6H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYODBRURYKPFY-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.